(3S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid
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Overview
Description
rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with hydroxyl and carboxylic acid groups. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it a valuable intermediate in organic synthesis, particularly in peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of Hydroxyl Groups: Hydroxylation reactions are employed to introduce hydroxyl groups at the desired positions on the pyrrolidine ring.
Fmoc Protection: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride under basic conditions to protect the amine functionality.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The Fmoc group can be removed under basic conditions to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: The Fmoc group is typically removed using piperidine in a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acid can produce alcohols.
Scientific Research Applications
rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypyrrolidine-3-carboxylic acid has several scientific research applications:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amine groups.
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of bioactive molecules and pharmaceuticals.
Biological Studies: It is used in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypyrrolidine-3-carboxylic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions. Upon removal, the free amine can participate in peptide bond formation. The hydroxyl and carboxylic acid groups can engage in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid
- rac-(3R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxolane-3-carboxylic acid
Uniqueness
rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydroxypyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications. The presence of both hydroxyl and carboxylic acid groups, along with the Fmoc protecting group, makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C20H19NO6 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
(3S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydroxypyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C20H19NO6/c22-17-9-21(11-20(17,26)18(23)24)19(25)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,22,26H,9-11H2,(H,23,24)/t17-,20+/m1/s1 |
InChI Key |
GZNDUZZUKUBTHS-XLIONFOSSA-N |
Isomeric SMILES |
C1[C@H]([C@@](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)O)O |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)O)O |
Origin of Product |
United States |
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